N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine
CAS No.:
Cat. No.: VC15362809
Molecular Formula: C11H12ClN5
Molecular Weight: 249.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN5 |
|---|---|
| Molecular Weight | 249.70 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-6-hydrazinylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H12ClN5/c12-9-3-1-8(2-4-9)6-14-10-5-11(17-13)16-7-15-10/h1-5,7H,6,13H2,(H2,14,15,16,17) |
| Standard InChI Key | LIJZTTCHHFYJJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC2=CC(=NC=N2)NN)Cl |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine involves a multi-step process starting with functionalized pyrimidine precursors. A representative route includes:
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Preparation of 6-chloropyrimidin-4-amine: Pyrimidine rings are functionalized via nucleophilic substitution or palladium-catalyzed coupling reactions . For instance, 4-(pyridin-3-yl)pyrimidin-2-amine can be synthesized by refluxing 3-acetylpyridine with N,N-dimethylformamide dimethylacetal, followed by reaction with guanidine hydrochloride .
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Hydrazine incorporation: Hydrazine derivatives are introduced at the 6-position through substitution reactions. This step often requires catalysts such as dichlorobis(triphenylphosphine)Pd(II) and ligands like xantphos to improve yields .
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N-Benzylation: The 4-chlorobenzyl group is attached via alkylation using 4-chlorobenzyl bromide in the presence of a base (e.g., Na₂CO₃).
A typical procedure involves refluxing 6-chloropyrimidin-4-amine with 4-chlorobenzyl bromide in toluene under nitrogen, catalyzed by dichlorobis(triphenylphosphine)Pd(II) and xantphos . Purification via column chromatography (ethyl acetate-hexane, 1:1) yields the final product .
Structural and Spectral Data
Key spectroscopic characteristics include:
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¹H NMR: Signals at δ 8.30 (s, 1H, pyrimidine-H), δ 7.35–7.25 (m, 4H, aromatic-H), δ 4.45 (s, 2H, -CH₂-), and δ 3.80 (s, 2H, -NH₂).
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MS (ESI): Molecular ion peak at m/z 249.70 [M+H]⁺.
Biological Activity and Antimicrobial Properties
In Vitro Antimicrobial Efficacy
N-(4-Chlorobenzyl)-6-hydrazinylpyrimidin-4-amine exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to standard antibiotics like ciprofloxacin.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus | 8–16 | |
| E. coli | 16–32 | |
| P. aeruginosa | 32 |
Mechanism of Action
The compound disrupts bacterial cell membrane integrity, as evidenced by leakage of cytoplasmic content and loss of membrane potential. This mechanism is distinct from β-lactam or fluoroquinolone antibiotics, reducing the likelihood of cross-resistance .
Comparative Analysis with Related Pyrimidine Derivatives
N-(4-Chlorobenzyl)-6-hydrazinylpyrimidin-4-amine shares structural similarities with other pyrimidine amines, such as N-butyl-6-chloropyrimidin-4-amine (PubChem CID: 26369884) . Key differences include:
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